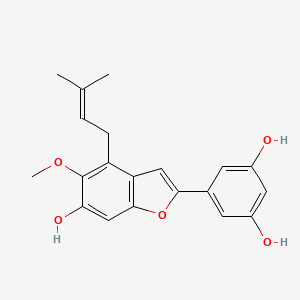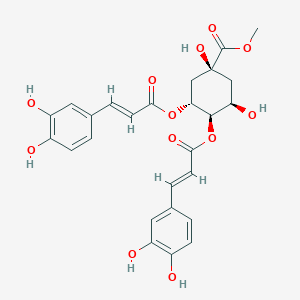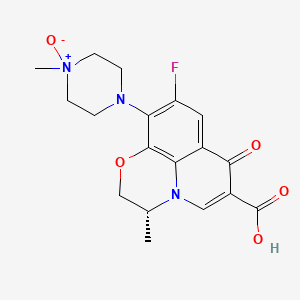
Ofloxacin N-oxide, (R)-
Overview
Description
Ofloxacin N-oxide, ®- is a derivative of ofloxacin, a synthetic fluoroquinolone antibiotic Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity
Mechanism of Action
Target of Action
Ofloxacin N-oxide, ®-, like its parent compound Ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, crucial for controlling the supercoiling of DNA during replication .
Mode of Action
Ofloxacin N-oxide, ®-, exerts its action by binding to DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This binding blocks the untwisting of DNA, a necessary step for DNA replication, effectively halting bacterial DNA replication . Notably, the drug has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the cessation of bacterial cell growth and division
Pharmacokinetics
The pharmacokinetics of Ofloxacin N-oxide, ®-, are expected to be similar to those of Ofloxacin. Ofloxacin is characterized by almost complete bioavailability (95 to 100%), peak serum concentrations in the range of 2 to 3 mg/L after a 400mg oral dose, and an average half-life of 5 to 8 hours . Between 65% and 80% of an administered oral dose of Ofloxacin is excreted unchanged via the kidneys within 48 hours of dosing .
Result of Action
The primary result of Ofloxacin N-oxide, ®-, action is the inhibition of bacterial growth and division due to the disruption of DNA replication . This makes it effective in the treatment of various bacterial infections, including those of the respiratory tract, kidney, skin, soft tissue, and urinary tract .
Action Environment
The action, efficacy, and stability of Ofloxacin N-oxide, ®-, can be influenced by various environmental factors. For instance, the presence of other compounds or ions in the environment can affect the degradation and removal of Ofloxacin
Biochemical Analysis
Biochemical Properties
Ofloxacin N-oxide, ®- plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Ofloxacin N-oxide, ®- prevents the supercoiling of bacterial DNA, thereby halting bacterial cell division and growth . The interaction between Ofloxacin N-oxide, ®- and these enzymes is highly specific, leading to the effective inhibition of bacterial proliferation.
Cellular Effects
Ofloxacin N-oxide, ®- exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Ofloxacin N-oxide, ®- can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress and induce apoptosis in certain cell types . The impact on cell signaling pathways includes the modulation of reactive oxygen species (ROS) levels, which can affect various downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of action of Ofloxacin N-oxide, ®- involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, it prevents the unwinding and supercoiling of bacterial DNA, which is essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, Ofloxacin N-oxide, ®- can induce the production of ROS, which further contributes to its antibacterial activity by causing oxidative damage to bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ofloxacin N-oxide, ®- have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that Ofloxacin N-oxide, ®- is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Ofloxacin N-oxide, ®- can lead to the development of bacterial resistance, highlighting the importance of monitoring its use in clinical settings.
Dosage Effects in Animal Models
The effects of Ofloxacin N-oxide, ®- vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and treats infections. At higher doses, it can cause toxic effects, including gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, emphasizing the need for careful dosage management in clinical applications.
Metabolic Pathways
Ofloxacin N-oxide, ®- is involved in various metabolic pathways, including its own biotransformation and degradation. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its conversion to inactive metabolites. These metabolic pathways ensure the elimination of Ofloxacin N-oxide, ®- from the body, preventing its accumulation and potential toxicity.
Transport and Distribution
The transport and distribution of Ofloxacin N-oxide, ®- within cells and tissues are mediated by specific transporters and binding proteins. It is known to achieve high concentrations in various tissues, including the liver, kidneys, and lungs . The distribution of Ofloxacin N-oxide, ®- is influenced by its lipophilicity, allowing it to cross cellular membranes and reach intracellular targets. Binding proteins in the plasma also play a role in its transport and distribution, ensuring its delivery to sites of infection.
Subcellular Localization
Ofloxacin N-oxide, ®- exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . In mammalian cells, it can be found in various organelles, including mitochondria and lysosomes, where it may exert additional effects on cellular metabolism and function. The subcellular localization of Ofloxacin N-oxide, ®- is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin N-oxide, ®- typically involves the oxidation of ofloxacin. One common method is the use of oxidizing agents such as Oxone (potassium peroxymonosulfate) in the presence of cobalt ions (Co2+). The reaction is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the piperazine ring of ofloxacin .
Industrial Production Methods
Industrial production of Ofloxacin N-oxide, ®- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and the concentration of reagents to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ofloxacin N-oxide, ®- undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to ofloxacin under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxone (potassium peroxymonosulfate) and cobalt ions (Co2+).
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ofloxacin N-oxide, ®-.
Reduction: Ofloxacin.
Substitution: Various substituted derivatives of ofloxacin
Scientific Research Applications
Ofloxacin N-oxide, ®- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Explored for its potential use in treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: Used in the development of new antibacterial agents and in wastewater treatment processes to degrade fluoroquinolone contaminants .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: A stereoisomer of ofloxacin with similar antibacterial activity.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
Ofloxacin N-oxide, ®- is unique due to its N-oxide functional group, which imparts different chemical properties compared to its parent compound. This modification can lead to differences in its pharmacokinetics, stability, and spectrum of activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(2R)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLAUMUQGRQERL-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117678-37-2 | |
| Record name | Ofloxacin N-oxide, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OFLOXACIN N-OXIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9N7ZX6C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


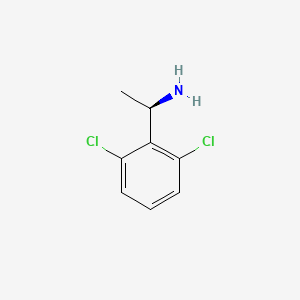
![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)
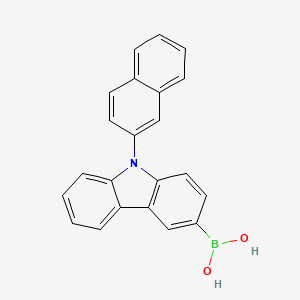
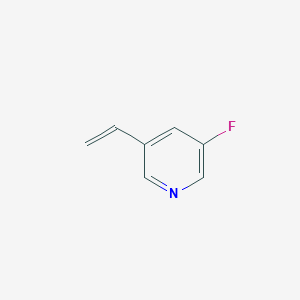
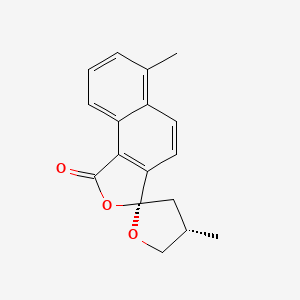
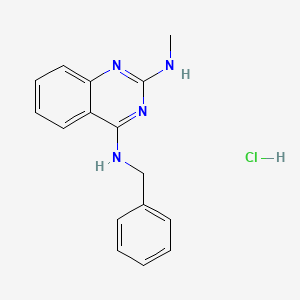
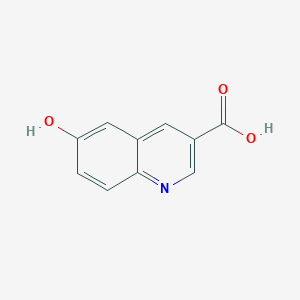
![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)
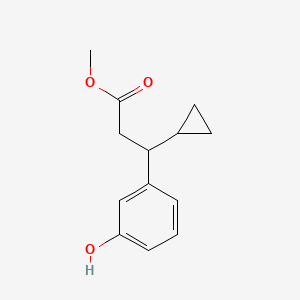
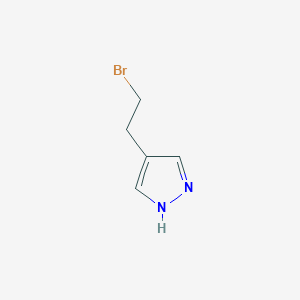
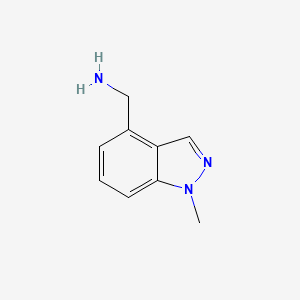
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)
